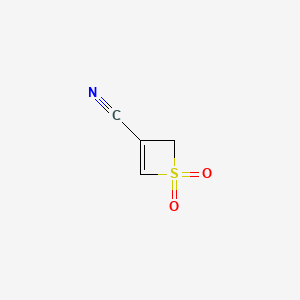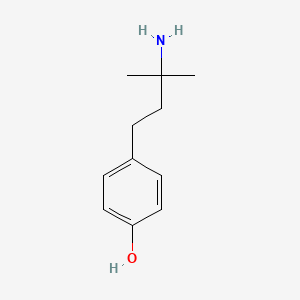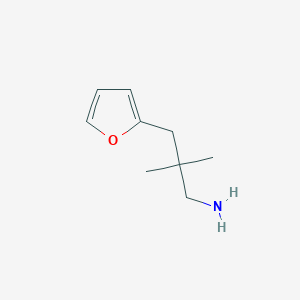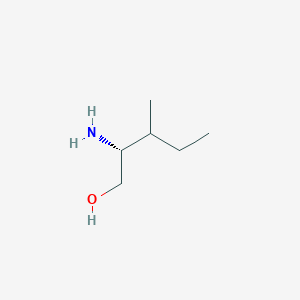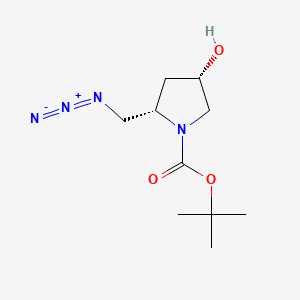
tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate: is a compound that features a tert-butyl ester group, an azidomethyl group, and a hydroxypyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the hydroxyl group, followed by the introduction of the azidomethyl group through nucleophilic substitution reactions. The final step often involves the deprotection of the hydroxyl group and the formation of the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
化学反应分析
Types of Reactions: tert-Butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azide group can be reduced to form an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the azidomethyl group.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
Chemistry: In organic synthesis, tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations .
Biology and Medicine: The azidomethyl group can be used for bioorthogonal chemistry, enabling the selective modification of biomolecules in living systems .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups can be incorporated into polymer backbones, leading to materials with unique properties .
作用机制
The mechanism of action of tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate depends on its specific application. In bioorthogonal chemistry, the azidomethyl group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly selective and can occur under mild conditions, making it suitable for use in living systems .
相似化合物的比较
tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but lacks the azidomethyl group.
tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but contains an aminomethyl group instead of an azidomethyl group.
Uniqueness: The presence of the azidomethyl group in tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate makes it unique compared to its analogs. This functional group allows for bioorthogonal reactions, which are not possible with the hydroxymethyl or aminomethyl analogs .
属性
分子式 |
C10H18N4O3 |
|---|---|
分子量 |
242.28 g/mol |
IUPAC 名称 |
tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-6-8(15)4-7(14)5-12-13-11/h7-8,15H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI 键 |
QWIHXIKBPWFJJM-YUMQZZPRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN=[N+]=[N-])O |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


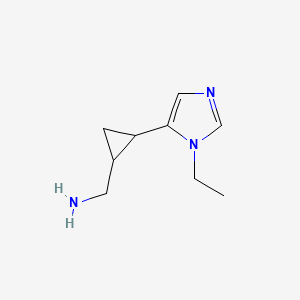
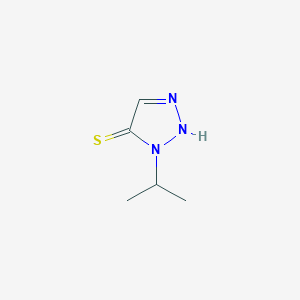

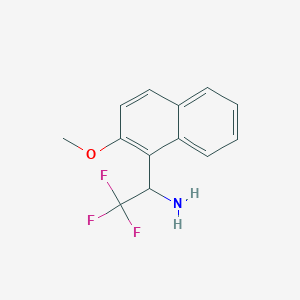
![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
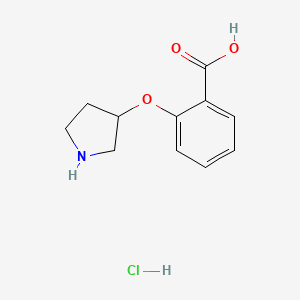
![2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)

